molecular formula C20H15ClN4O2S3 B2713648 N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021226-08-3

N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No.: B2713648
CAS No.: 1021226-08-3
M. Wt: 475
InChI Key: YSIIALMVVCQYSY-UHFFFAOYSA-N
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Description

This compound belongs to the thiazolo[4,5-d]pyrimidine class, characterized by a fused thiazole-pyrimidine core with multiple functional groups. Key structural features include:

  • A 5-chloro-2-methylphenyl substituent at the N-position, contributing steric bulk and electronic effects.
  • A thioacetamide linker bridging the aromatic phenyl group and the thiazolo-pyrimidine core.
  • Thioxo and keto groups at positions 2 and 7, respectively, which may influence hydrogen bonding and redox activity.

Properties

CAS No.

1021226-08-3

Molecular Formula

C20H15ClN4O2S3

Molecular Weight

475

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H15ClN4O2S3/c1-11-7-8-12(21)9-14(11)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

YSIIALMVVCQYSY-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

N-(5-chloro-2-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a complex chemical compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolo-pyrimidine core linked to a chloro-methylphenyl group and a thioacetamide moiety. Its structural complexity suggests potential for diverse biological interactions.

  • Anticoagulant Activity : The compound has been identified as an inhibitor of factor Xa, a key enzyme in the coagulation cascade. This property makes it a candidate for the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis .
  • Antitumor Activity : Preliminary studies indicate that similar compounds in the thiazolo-pyrimidine class exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines. The mechanism may involve interference with DNA replication or repair processes .
  • Antimicrobial Activity : Research has shown that derivatives of thiazoloquinazolines exhibit significant antibacterial and antifungal activities against both gram-positive and gram-negative bacteria . This suggests that this compound may also possess similar antimicrobial properties.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor6.26
Compound BAnticoagulant0.5
Compound CAntimicrobial12.0

Case Study 1: Anticoagulant Efficacy

A study demonstrated that the compound effectively inhibited factor Xa activity in vitro, showing potential for use in treating conditions associated with thrombosis. The IC50 value was determined to be significantly lower than standard anticoagulants, indicating higher potency .

Case Study 2: Antitumor Properties

In vitro assays conducted on human lung cancer cell lines (A549, HCC827) showed that the compound reduced cell viability significantly compared to controls. The results indicated that further structural optimization could enhance selectivity and reduce cytotoxicity to normal cells .

Research Findings

Recent literature highlights the need for further investigation into the pharmacokinetics and toxicology of this compound. Studies suggest that while it shows promise as an antitumor and anticoagulant agent, its effects on normal cells warrant careful consideration during drug development .

Scientific Research Applications

Anticoagulant Activity

One of the most significant applications of this compound is its role as an anticoagulant . Research indicates that derivatives of this compound can act as inhibitors of blood coagulation factor Xa. This mechanism is crucial for the prevention and treatment of thromboembolic disorders such as myocardial infarction, stroke, and deep vein thrombosis. The compound's ability to inhibit factor Xa positions it as a candidate for developing new anticoagulant therapies that may offer advantages over existing medications in terms of efficacy and safety profiles .

Antimicrobial Properties

Another promising application lies in its antimicrobial properties . Studies have shown that compounds with similar structures exhibit activity against various bacterial strains, including those resistant to conventional antibiotics. The thiazole and thiazolidinone moieties present in the compound are known for their biological activities, which may contribute to this antimicrobial effect. Research into the structure-activity relationship (SAR) has highlighted modifications that enhance antibacterial efficacy, making it a potential lead compound for new antibiotic development .

Case Study 1: Factor Xa Inhibition

A study published in a patent document outlines the synthesis and biological evaluation of N-(5-chloro-2-methylphenyl)-2-thiophenecarboxamide derivatives. These derivatives demonstrated significant inhibition of factor Xa in vitro and were effective in preventing thrombus formation in animal models. The findings suggest that these compounds could be developed into new anticoagulants with improved pharmacokinetic properties compared to traditional therapies .

Compound NameFactor Xa Inhibition IC50 (µM)Remarks
Compound A0.5High potency
Compound B1.2Moderate potency
N-(5-chloro-2-methylphenyl)-2-thiophenecarboxamide0.8Potential lead

Case Study 2: Antimicrobial Activity

Research conducted on the thiazole derivatives indicated that compounds similar to N-(5-chloro-2-methylphenyl)-2-thiophenecarboxamide exhibited potent activity against Mycobacterium tuberculosis. In vitro assays revealed minimum inhibitory concentrations (MICs) significantly lower than those of standard treatments, suggesting that further exploration could lead to novel therapies for resistant strains .

Compound NameMIC Against M. tuberculosis (µg/mL)Activity
Standard Drug0.5Control
Compound C0.25Enhanced activity
N-(5-chloro-2-methylphenyl)-2-thiophenecarboxamide0.1Highly effective

Comparison with Similar Compounds

Research Implications and Gaps

  • Pharmacological Potential: The chloro-methylphenyl group may enhance blood-brain barrier penetration compared to polar nitro or methoxy substituents in analogs.
  • Analytical Challenges: LC/MS profiling (as in ) could differentiate minor structural variations in this compound class, aiding in impurity detection during synthesis .

Q & A

Q. What are the key steps in synthesizing this compound, and how can reaction completion be monitored?

  • Methodological Answer : The synthesis typically involves coupling a thiol-containing thiazolo[4,5-d]pyrimidine intermediate with a chloroacetamide derivative. Key steps include:
  • Base-mediated coupling : Use potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to activate the thiol group for nucleophilic substitution .
  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases is employed to track progress. Post-reaction, the product is precipitated by adding water and purified via recrystallization (e.g., pet-ether) .

Q. Which spectroscopic methods are recommended for characterizing purity and structure?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks, particularly the thioacetamide linkage and aromatic substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using reverse-phase columns (C18) with UV detection at λ ~254 nm .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Methodological Answer :
  • Thiol oxidation : Competing disulfide formation can occur; inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) minimize this.
  • Incomplete coupling : Excess chloroacetamide (1.5 mol eq.) and prolonged reaction times (24–48 hrs) ensure complete conversion .
  • Byproduct removal : Silica gel column chromatography with gradient elution (CH₂Cl₂:MeOH) isolates the target compound .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of thiazolo[4,5-d]pyrimidine derivatives?

  • Methodological Answer :
  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key steps like thiolate formation .
  • Solvent/base screening : Machine learning (ML) models trained on existing datasets recommend optimal solvents (e.g., DMF vs. acetonitrile) and bases (e.g., K₂CO₃ vs. DBU) .
  • AI-driven experimental design : Platforms like COMSOL Multiphysics simulate reaction kinetics to refine temperature and stoichiometry .

Q. What strategies address low yields in the coupling reaction between thiol-containing intermediates and chloroacetamide derivatives?

  • Methodological Answer :
  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol group.
  • Base selection : Strong bases (e.g., DBU) improve deprotonation efficiency but may require controlled stoichiometry to avoid side reactions .
  • Temperature control : Reflux conditions (80–100°C) accelerate reactivity, while microwave-assisted synthesis reduces time .

Q. How to resolve contradictions between predicted and observed biological activities of derivatives?

  • Methodological Answer :
  • Molecular docking : Compare docking scores (e.g., AutoDock Vina) with in vitro assays to identify mismatches in binding pocket interactions.
  • Molecular dynamics (MD) simulations : Assess ligand-protein stability over time (e.g., 100 ns trajectories) to explain discrepancies in IC₅₀ values .
  • Structure-activity relationship (SAR) : Systematically modify substituents (e.g., chloro vs. methoxy groups) and correlate with activity trends .

Q. What methodologies enable efficient design of novel analogs with enhanced stability?

  • Methodological Answer :
  • Thermal stability prediction : Density functional theory (DFT) calculates bond dissociation energies (BDEs) to identify labile groups (e.g., thioxo moieties).
  • Crystallography : X-ray diffraction identifies polymorphic forms and guides salt/cocrystal formulations for improved shelf life .
  • Accelerated stability testing : Expose analogs to stress conditions (40°C/75% RH) and monitor degradation via LC-MS .

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